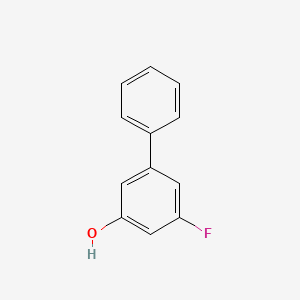

3-Fluoro-5-phenylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKTZDDAPYXWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633442 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187392-66-1 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-phenylphenol from 3,5-Difluorobromobenzene

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for obtaining 3-fluoro-5-phenylphenol, a valuable substituted biphenyl phenol derivative. The synthesis commences with the readily available starting material, 3,5-difluorobromobenzene, and proceeds through a robust two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a regioselective nucleophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, and critical analysis of the experimental parameters. The methodologies presented herein are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and scalability.

Introduction: The Significance of Substituted Biphenyl Phenols

Substituted biphenyl phenols are a class of organic compounds that feature prominently in medicinal chemistry, materials science, and agrochemicals. The biphenyl scaffold provides a rigid yet conformationally adaptable framework, while the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets. The incorporation of fluorine atoms, as in the case of this compound, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity. These attributes make fluorinated biphenyl phenols attractive building blocks in the design of novel therapeutic agents and functional materials.

This guide will delineate a practical and efficient synthesis of this compound, starting from 3,5-difluorobromobenzene. The chosen synthetic strategy is modular, allowing for potential diversification to generate a library of related analogues for structure-activity relationship (SAR) studies.

Overall Synthetic Strategy

The synthesis of this compound from 3,5-difluorobromobenzene is strategically designed as a two-step process. This approach leverages a well-established carbon-carbon bond-forming reaction followed by a selective carbon-oxygen bond formation.

Caption: Overall two-step synthetic workflow.

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-difluorobromobenzene with phenylboronic acid to construct the biphenyl core, yielding 3,5-difluorobiphenyl. The subsequent step focuses on the regioselective nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms in 3,5-difluorobiphenyl with a hydroxide source to introduce the phenolic functionality.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Difluorobiphenyl

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base.[1][4]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3,5-difluorobromobenzene) to form a Pd(II) complex.

-

Transmetalation: The organoboron species (phenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biphenyl product (3,5-difluorobiphenyl) and regenerate the active Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on available laboratory equipment and reagent purity.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Difluorobromobenzene | 192.99 | 10.0 g | 51.8 mmol |

| Phenylboronic Acid | 121.93 | 7.6 g | 62.2 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.2 g | 1.04 mmol |

| Sodium Carbonate | 105.99 | 16.5 g | 155.7 mmol |

| Toluene | - | 200 mL | - |

| Ethanol | - | 50 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-difluorobromobenzene (10.0 g, 51.8 mmol), phenylboronic acid (7.6 g, 62.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.04 mmol).

-

Add toluene (200 mL) and ethanol (50 mL) to the flask.

-

In a separate beaker, dissolve sodium carbonate (16.5 g, 155.7 mmol) in water (50 mL).

-

Add the aqueous sodium carbonate solution to the reaction mixture.

-

Purge the flask with nitrogen for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-difluorobiphenyl as a white solid.

Step 2: Nucleophilic Aromatic Substitution for the Synthesis of this compound

The conversion of 3,5-difluorobiphenyl to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, a hydroxide ion acts as the nucleophile, displacing one of the fluoride ions on the aromatic ring. The presence of the electron-withdrawing phenyl group and the remaining fluorine atom activates the ring towards nucleophilic attack.[5][6]

Mechanistic Considerations

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition: The hydroxide nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing substituents.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride leaving group, yielding the final product, 3-fluoro-5-phenylphenoxide, which is subsequently protonated upon workup to give this compound.

It is important to note that due to the symmetry of 3,5-difluorobiphenyl, the initial nucleophilic attack can occur at either of the two equivalent C-F positions.

Experimental Protocol

This protocol is adapted from general procedures for the hydroxylation of activated aryl fluorides and may require optimization.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,5-Difluorobiphenyl | 190.19 | 5.0 g | 26.3 mmol |

| Sodium Hydroxide | 40.00 | 3.15 g | 78.9 mmol |

| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorobiphenyl (5.0 g, 26.3 mmol) and dimethyl sulfoxide (DMSO) (100 mL).

-

Add sodium hydroxide pellets (3.15 g, 78.9 mmol) to the solution.

-

Heat the reaction mixture to 120-140 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Alternative Synthetic Routes

While the presented two-step synthesis is a viable approach, alternative strategies could also be considered, potentially offering advantages in terms of yield, selectivity, or operational simplicity.

One notable alternative involves the initial conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid.[7][8] This intermediate can then be subjected to a Suzuki-Miyaura coupling with a protected bromophenol, followed by deprotection. Another approach is the direct hydroxylation of an arylboronic acid intermediate.[9][10][11][12] These methods offer different strategic disconnections and may be advantageous depending on the desired scale and available resources.

Conclusion

This technical guide has detailed a robust and logical synthetic route for the preparation of this compound from 3,5-difluorobromobenzene. The described two-step sequence, employing a Suzuki-Miyaura cross-coupling and a nucleophilic aromatic substitution, is based on well-established and reliable chemical transformations. By providing a thorough explanation of the underlying mechanisms and detailed experimental protocols, this document serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The inherent modularity of this synthetic approach also provides a foundation for the generation of diverse analogues for further research and development.

References

- Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (n.d.). National Institutes of Health.

- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (n.d.). National Institutes of Health.

- Reaction scope for the hydroxylation of arylboronic acid and esters. (n.d.). ResearchGate.

- Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (2022). MDPI.

- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences.

- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.

- Preparation method of 3, 5-difluorophenol. (n.d.). Google Patents.

- 3,5-Difluorophenylboronic acid | Intermediate. (n.d.). MedchemExpress.com.

- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (n.d.). TCI Chemicals.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

- 1. sci-hub.ru [sci-hub.ru]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Fluoro-5-phenylphenol

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Fluoro-5-phenylphenol, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the phenylphenol scaffold imparts unique electronic properties that influence its reactivity and potential biological activity. This document delves into the synthesis, spectroscopic characterization, and predictable reactivity of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis.

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] this compound, with its biphenyl core, a reactive phenolic hydroxyl group, and a strategically positioned fluorine atom, represents a valuable scaffold for the synthesis of novel pharmaceutical agents and advanced materials.[4][5] The interplay of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the same aromatic ring creates a unique electronic environment that governs its chemical behavior. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound in various research and development endeavors.

Physicochemical and Spectroscopic Properties

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information | Rationale/Reference |

| CAS Number | 187392-66-1 | Vendor Information |

| Molecular Formula | C₁₂H₉FO | - |

| Molecular Weight | 188.20 g/mol | - |

| Appearance | Off-white to pale yellow crystalline solid | Based on similar substituted phenols. |

| Melting Point | 40-45 °C | Based on the melting point of 3-Fluoro-5-bromophenol (42 °C).[6] |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | General solubility of phenols and biphenyls. |

| pKa | ~9-10 | The fluorine atom's electron-withdrawing effect will slightly increase the acidity compared to phenol (pKa ~10). |

Spectroscopic Analysis (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the hydroxyl, fluoro, and phenyl substituents.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| OH | 4.0 - 6.0 | Broad singlet | - |

| Aromatic H (on fluoro-substituted ring) | 6.5 - 7.2 | Multiplets | J(H,F) and J(H,H) |

| Aromatic H (on phenyl ring) | 7.2 - 7.6 | Multiplets | J(H,H) |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the twelve carbon atoms, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹J(C,F)).

2.2.3. ¹⁹F NMR Spectroscopy

A single resonance is expected in the typical range for an aryl fluoride.

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[7][8][9][10]

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad, due to hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp. |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple sharp bands. |

| C-O stretch | 1200 - 1260 | Strong. |

| C-F stretch | 1100 - 1200 | Strong. |

2.2.5. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 188. Fragmentation patterns would likely involve the loss of CO, CHO, and potentially HF, which are characteristic of phenols and fluorinated aromatic compounds.[11][12][13][14][15]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.[16][17][18] The key precursors would be a halogenated 3-fluorophenol derivative and phenylboronic acid. 3-Fluoro-5-bromophenol is a commercially available and suitable starting material.[5][6]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Fluoro-5-bromophenol

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-5-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three key structural features: the phenolic hydroxyl group, the fluorine substituent, and the biphenyl system.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile.

4.1.1. O-Alkylation (Williamson Ether Synthesis)

Reaction with alkyl halides in the presence of a base yields the corresponding ether. The choice of base and solvent can influence the C- vs. O-alkylation, though O-alkylation is generally favored for phenols.[19][20][21][22]

Caption: O-Alkylation of this compound.

4.1.2. O-Acylation

Esterification can be achieved by reacting with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The phenyl group is a weakly activating, ortho-, para-director. The regioselectivity of EAS reactions will be a balance of these directing effects and steric hindrance. The positions ortho and para to the hydroxyl group are the most activated.

4.2.1. Bromination

Electrophilic bromination is expected to occur primarily at the positions ortho and para to the hydroxyl group.[23][24][25][26]

Caption: Electrophilic bromination of this compound.

Protocol for Electrophilic Bromination:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with stirring.

-

Allow the reaction to proceed at 0 °C to room temperature until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution, although typically harsh conditions are required unless additional activating groups are present.[27][28][29][30][31] The fluorine atom itself can act as a leaving group.

Applications in Drug Development

Fluorinated biphenyls are prevalent motifs in many biologically active compounds. The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1][32]

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[33]

-

Modulation of pKa: The electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.[34]

-

Conformational Control: The fluorine atom can influence the preferred conformation of the molecule, potentially leading to a better fit in the target's binding site.[3][35]

This compound serves as a versatile starting material for the synthesis of a library of compounds to be screened for various therapeutic targets, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral agents.[4][36][37]

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While specific experimental data is not extensively documented, its chemical behavior can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides a foundational understanding of its synthesis, spectroscopic characteristics, and reactivity, serving as a valuable resource for scientists engaged in the design and synthesis of novel fluorinated compounds. Further experimental validation of the predicted properties and reactivity is encouraged to fully unlock the potential of this versatile building block.

References

- Benchchem. A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties.

- 2-Fluorophenol (CAS 367-12-4) in Modern Drug Discovery. (2026, January 7).

- Infrared Absorption Spectra of Trisubstituted Phenol Deriv

- The Role of Fluorinated Phenols in Modern Pharmaceutical Synthesis.

- Spectroscopy Tutorial: Phenols and Enols.

- 3-Fluoro-5-bromophenol: A Versatile Organic Intermedi

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. The Mass Spectra of Deuterated Biphenyls: Mechanisms of Hydrogen and Carbon Loss Processes. The Journal of Physical Chemistry.

- ChemicalBook. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum.

- Understanding the Chemical Synthesis of 2-Bromo-3-fluorophenol.

- PubChem. 3-Fluorophenol.

- ResearchGate.

- Infrared spectrum of phenol.

- The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen).

- Química Organica.org. IR Spectrum: Alcohols and Phenols.

- The Royal Society of Chemistry.

- O-alkylation and arylation of Oximes, Hydroxylamines and rel

- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantit

- Chem-Impex. 3-Bromo-5-fluorophenol.

- ChemicalBook. 3-Bromo-4-fluorophenol synthesis.

- MassBank.

- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005, October 27).

- Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. (2015, November 4). NIH.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- PubChem. Biphenyl.

- Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. (2018, May 15). NIH.

- Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- 3-Fluorophenol | C6H5FO | MD Topology | NMR | X-Ray.

- PubChem. 4-Bromo-3-fluorophenol.

- SpectraBase. 3-Fluorophenol - Optional[19F NMR] - Chemical Shifts.

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.

- The role of fluorine in medicinal chemistry. PubMed.

- ResearchGate. Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study.

- ChemistryViews. (2012, November 21).

- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B

- YouTube. (2019, July 12).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).

- Bentham Science. Roles of Fluorine in Drug Design and Drug Action.

- YouTube. (2025, February 26).

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

- Vapourtec Flow Chemistry.

- Eureka | Patsnap. Synthesis method of 3, 5-difluorophenol.

- ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a.

- Google Patents.

- Organic Syntheses Procedure. o-BROMOPHENOL.

- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- YouTube. (2022, November 28).

- PharmaXChange.info. (2011, April 9).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects [mdpi.com]

- 14. massbank.eu [massbank.eu]

- 15. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. uwindsor.ca [uwindsor.ca]

- 19. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 20. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]

- 21. EP0599688A1 - Process for O-alkylation of phenolic compounds - Google Patents [patents.google.com]

- 22. pharmaxchange.info [pharmaxchange.info]

- 23. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. m.youtube.com [m.youtube.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. m.youtube.com [m.youtube.com]

- 30. m.youtube.com [m.youtube.com]

- 31. vapourtec.com [vapourtec.com]

- 32. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 34. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

Structural Elucidation of 3-Fluoro-5-phenylphenol: A Multi-modal Spectroscopic Approach

An In-depth Technical Guide

Abstract

The unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. 3-Fluoro-5-phenylphenol, a substituted biphenyl, represents a class of compounds with significant potential as a versatile building block due to the unique electronic and steric properties conferred by its fluorine and phenyl substituents. This guide provides a comprehensive, in-depth analysis of the spectroscopic data required for its complete structural elucidation. Moving beyond a simple data summary, we explore the causality behind experimental choices and the synergistic interplay between Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical reference for researchers and scientists, detailing not only the interpretation of spectra but also the underlying principles and validation protocols that ensure scientific rigor.

The Strategic Workflow for Structural Confirmation

The structural elucidation of an unknown compound is a systematic process of deduction. Each analytical technique provides a unique piece of the molecular puzzle. For this compound, our strategy integrates three core spectroscopic methods in a logical sequence. Mass spectrometry first establishes the elemental composition and molecular weight. Infrared spectroscopy then identifies the key functional groups present. Finally, a suite of one- and two-dimensional NMR experiments meticulously maps the atomic connectivity, providing the definitive proof of structure.

Figure 1: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Causality: The first step in any structural analysis is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that severely constricts the number of possible elemental compositions. For this compound (C₁₂H₉FO), the expected monoisotopic mass is 188.0637 Da.

Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion (M⁺˙), induces fragmentation. This fragmentation pattern is a molecular fingerprint and offers valuable structural clues. For this molecule, characteristic fragments would arise from the cleavage of the biphenyl linkage or losses of small, stable molecules like CO, which is typical for phenols.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₂H₉FO | Based on the proposed structure. |

| Monoisotopic Mass | 188.0637 Da | Calculated for ¹²C₁₂, ¹H₉, ¹⁹F₁, ¹⁶O₁. |

| Molecular Ion (M⁺˙) | m/z 188 | Represents the intact molecule with one electron removed. |

| Key Fragments | m/z 115, 77 | Potential fragments corresponding to [C₉H₇]⁺ (loss of F, CO) and [C₆H₅]⁺ (phenyl cation). |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5ms).

-

GC Method: Use a temperature program starting at 50°C, ramping to 280°C at a rate of 10°C/min to ensure separation from any impurities.

-

MS Detection: The eluent is directed into an Electron Ionization (EI) mass spectrometer. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the exact mass from a high-resolution instrument to the theoretical value to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key signatures are the sharp, strong O-H stretch of the phenol, the C-F stretch, and multiple bands corresponding to the aromatic rings.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Appearance |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong, Multiple Bands |

| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |

| C-F Stretch (Aryl Fluoride) | 1100 - 1250 | Strong |

Data derived from standard IR correlation tables and spectra of analogous compounds like 3-fluorophenol.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can map the precise connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The presence of fluorine provides an additional, highly sensitive NMR-active nucleus that offers unique structural insights through its couplings to both protons and carbons.[3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms. The electronegative fluorine and oxygen atoms, along with the anisotropic effect of the phenyl ring, will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| OH | ~5.0 - 6.0 | singlet (broad) | - | Labile proton, position is concentration and solvent dependent. |

| H-2' / H-6' | ~7.55 | doublet | JHH ≈ 7.5 Hz | Protons on the unsubstituted phenyl ring, ortho to the linkage. |

| H-3' / H-5' | ~7.45 | triplet | JHH ≈ 7.5 Hz | Protons on the unsubstituted phenyl ring, meta to the linkage. |

| H-4' | ~7.35 | triplet | JHH ≈ 7.5 Hz | Proton on the unsubstituted phenyl ring, para to the linkage. |

| H-6 | ~7.10 | triplet | JHH ≈ JHF ≈ 2.0 Hz | Ortho to phenyl, para to -OH, meta to -F. Small couplings to H-2 and H-4. |

| H-2 | ~6.95 | doublet of doublets | ³JHF ≈ 8.5 Hz, ⁴JHH ≈ 2.0 Hz | Ortho to both -F and -OH. Shows large coupling to F and small coupling to H-6. |

| H-4 | ~6.80 | doublet of doublets | ³JHH ≈ 8.5 Hz, ³JHF ≈ 10.0 Hz | Ortho to phenyl, ortho to -F. Shows large couplings to both H-2 and F. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature will be the large one-bond carbon-fluorine coupling (¹JCF) and smaller two- and three-bond couplings, which are invaluable for assigning the carbons on the fluorinated ring.

| Carbon Assignment | Predicted δ (ppm) | C-F Coupling | Rationale |

| C-3 | ~163 | ¹JCF ≈ 245 Hz | Carbon directly attached to fluorine, shows very large one-bond coupling. |

| C-5 | ~158 | ³JCF ≈ 3 Hz | Carbon bearing the phenyl group, meta to fluorine. |

| C-1 | ~144 | ³JCF ≈ 8 Hz | Carbon bearing the hydroxyl group, meta to fluorine. |

| C-1' | ~140 | - | Quaternary carbon of the phenyl substituent. |

| C-2', C-6' | ~129 | - | Carbons on the unsubstituted phenyl ring. |

| C-3', C-5' | ~128 | - | Carbons on the unsubstituted phenyl ring. |

| C-4' | ~127 | - | Carbon on the unsubstituted phenyl ring. |

| C-4 | ~115 | ²JCF ≈ 21 Hz | Ortho to fluorine, shows significant two-bond coupling. |

| C-6 | ~110 | ⁴JCF ≈ 2 Hz | Para to fluorine, small four-bond coupling. |

| C-2 | ~105 | ²JCF ≈ 25 Hz | Ortho to fluorine, shows significant two-bond coupling. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe.[6] For this compound, we expect a single resonance. The multiplicity of this signal will be a doublet of doublets of doublets due to coupling with H-2, H-4, and H-6, confirming the substitution pattern.

2D NMR for Unambiguous Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are the final arbiter, definitively connecting the atoms.

-

COSY (Correlation Spectroscopy): Will show correlations between J-coupled protons (e.g., H-2 with H-6 and H-4; H-2'/6' with H-3'/5').

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over two or three bonds.

Figure 2: Critical HMBC correlations confirming the biphenyl linkage.

A crucial correlation would be from the ortho protons of the unsubstituted ring (H-2'/H-6') to the quaternary carbon of the fluorinated ring (C-5), unambiguously establishing the connection point between the two rings.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire a 1D proton spectrum. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover the range from -1 to 12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C. Set the spectral width from 0 to 200 ppm.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing pulse widths and acquisition times as needed.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal.

Conclusion: A Synthesized and Validated Structure

By systematically integrating the data from MS, IR, and a full suite of NMR experiments, the structure of this compound can be confirmed with a high degree of confidence. Mass spectrometry provides the molecular formula C₁₂H₉FO. Infrared spectroscopy validates the presence of hydroxyl and aryl-fluoride functional groups within an aromatic framework. Finally, the detailed analysis of 1D and 2D NMR spectra provides an unambiguous map of atomic connectivity, confirming the 1,3,5-substitution pattern on the phenolic ring and the precise linkage of the phenyl group. This multi-modal approach represents a robust and self-validating system for the structural elucidation of novel compounds in a research and development setting.

References

-

Gordon, I. et al. (2017). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A. Available at: [Link]

-

Wodyk, M. et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Yamaguchi, T. et al. (2018). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A. Available at: [Link]

-

Semantic Scholar. Structural study of various substituted biphenyls and their radical anions based on time-resolved resonance Raman spectroscopy combined with pulse radiolysis. Available at: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available at: [Link]

-

PubChem. 3-Fluorophenol. National Institutes of Health (NIH). Available at: [Link]

-

Kubinska, M. et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]

-

Quora. How to interpret the 19F NMR spectra. Available at: [Link]

-

Jian, F. et al. (2008). Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline. PubMed. Available at: [Link]

-

PubChem. 3-Phenylphenol. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. 3-Fluorophenol(372-20-3) IR Spectrum [chemicalbook.com]

- 2. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biophysics.org [biophysics.org]

- 6. quora.com [quora.com]

3-Fluoro-5-phenylphenol: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid backbone for the precise spatial orientation of functional groups. The strategic incorporation of fluorine atoms into this framework can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby positively impacting a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] 3-Fluoro-5-phenylphenol emerges as a particularly valuable building block, combining the biphenyl core with a strategically placed fluorine atom and a versatile phenolic hydroxyl group, opening avenues for diverse synthetic elaborations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a cornerstone in the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 187392-66-1 | [3][4] |

| Molecular Formula | C₁₂H₉FO | [3] |

| Molecular Weight | 188.20 g/mol | [3] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Melting Point | Not available (predicted to be in the range of 70-90 °C based on analogues) |

Synthesis of this compound: A Mechanistic Approach

The most direct and efficient route to this compound is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.

The logical starting materials for this synthesis are 3-bromo-5-fluorophenol and phenylboronic acid . This choice is dictated by the differential reactivity of the functional groups on the 3-bromo-5-fluorophenol scaffold. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst compared to the more stable C-F and C-O bonds. This inherent reactivity difference allows for a highly selective cross-coupling at the bromine-substituted position.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

3-Bromo-5-fluorophenol (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a 4:1 mixture of toluene and ethanol to the flask.

-

Add the 2 M aqueous sodium carbonate solution (2.0 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-bromo-5-fluorophenol to form a Pd(II) intermediate. This is typically the rate-determining step of the reaction.

-

Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by the base (Na₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic ligands (the fluorophenol and phenyl groups) on the palladium center couple to form the new C-C bond of the biphenyl product, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

The choice of a phosphine ligand, such as triphenylphosphine in Pd(PPh₃)₄, is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Reactivity of this compound as a Building Block

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group can be readily derivatized through etherification or esterification, while the aromatic rings can undergo further functionalization.

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be converted to an ether linkage via the Williamson ether synthesis.[5][6] This reaction proceeds through an Sₙ2 mechanism, where the phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.

Reaction Scheme:

Caption: O-methylation of this compound.

Experimental Protocol: O-Methylation

Materials:

-

This compound (1.0 eq)

-

Methyl iodide (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.

-

Add methyl iodide (1.5 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours, or gently heat to 50-60 °C to accelerate the reaction. Monitor the reaction by TLC.

-

After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-fluoro-5-methoxyphenylbenzene.

-

Purify by column chromatography if necessary.

Esterification

The phenolic hydroxyl group can be acylated to form an ester.[7] This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

Reaction Scheme:

Caption: Esterification of this compound.

Experimental Protocol: Benzoylation

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.2 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) to the solution.

-

Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3-fluoro-5-phenylphenyl benzoate.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) showing complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton (δ ~5-6 ppm, exchangeable with D₂O). |

| ¹³C NMR | Aromatic region (δ 110-165 ppm). The carbon bearing the fluorine atom will appear as a doublet with a large ¹JCF coupling constant (~240-250 Hz). The carbons ortho and para to the fluorine will show smaller ²JCF and ⁴JCF couplings, respectively. |

| FTIR (cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹). C-O stretch (~1200-1260 cm⁻¹). C-F stretch (~1100-1200 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 188. Fragmentation may involve loss of CO, and cleavage of the biphenyl linkage. |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable pharmacophore in drug discovery. The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation at that position, and can also engage in favorable interactions with biological targets. The phenolic hydroxyl group provides a handle for further derivatization to modulate solubility and other pharmacokinetic properties, or to introduce functionalities that can interact with the target protein.

While specific marketed drugs containing the exact this compound core are not prominently documented, numerous bioactive compounds and clinical candidates feature fluorinated biphenyl and phenol substructures. For instance, fluorinated biphenyls are key components in non-steroidal anti-inflammatory drugs (NSAIDs), and the strategic placement of fluorine is a common tactic in the design of kinase inhibitors and other targeted therapies.[1][2] The versatility of this compound allows for its incorporation into a wide range of molecular frameworks, making it a highly attractive starting point for the synthesis of novel therapeutic agents.

Safety Information

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically designed building block that offers significant advantages in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling is efficient and selective. The differential reactivity of its functional groups allows for a wide range of subsequent transformations, enabling the construction of complex and diverse molecular architectures. The strategic incorporation of fluorine imparts desirable properties that can enhance the biological activity and pharmacokinetic profiles of target molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, highlighting its role as a valuable tool for the modern synthetic chemist.

References

-

ResearchGate. (2014, April 17). How do I form an ester using pentadflurophenol? [Online discussion forum]. Available: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:187392-66-1. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic... [Image]. Retrieved from [Link]

-

Selva, M., Perosa, A., & Tundo, P. (2009). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 14(12), 5033–5043. [Link]

-

Academia.edu. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Schematic representation of the Suzuki reaction of bromobenzene... [Image]. Retrieved from [Link]

-

Juste, S., et al. (2012). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2012(28), 5483-5494. [Link]

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Williamson Ether Synthesis. (2020, October 20). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of fluoro‐phenylallyl methoxy benzene derivatives through... [Image]. Retrieved from [Link]

- Google Patents. (n.d.). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.

-

ResearchGate. (2025, August 7). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

-

Chemguide. (n.d.). acyl chlorides and water, alcohols or phenol. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. (2021, May 13). [Video]. YouTube. [Link]

-

Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

-

MDPI. (n.d.). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Solving Combined IR and 13C Spectral Problems. (2020, July 21). [Video]. YouTube. [Link]

-

Scribd. (n.d.). Che Menu. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Retrieved from [Link]

-

PMC. (n.d.). In silico prediction of flavan-3-ol as a bioactive compound of Calophyllum macrophyllum as a potential drug against angiostrongylus eosinophilic meningitis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 187392-66-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-Fluoro-5-phenylphenol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The 3-fluoro-5-phenylphenol core, which combines the privileged biphenyl structure with a fluorinated phenol, represents a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for derivatives of this scaffold. We will delve into their demonstrated anti-inflammatory, antimicrobial, and anticancer properties, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in the field of drug discovery.

The Chemical Rationale: Why this compound?

The therapeutic potential of this scaffold is rooted in the synergistic contribution of its constituent parts:

-

The Biphenyl Moiety: A well-established pharmacophore found in numerous approved drugs. Its semi-rigid structure allows for specific spatial orientation of substituents, facilitating precise interactions with biological targets.

-

The Phenolic Hydroxyl Group: This group is a critical hydrogen bond donor and acceptor, often serving as a key anchoring point within a target's binding site. It also plays a role in antioxidant activity.

-

The Fluorine Atom: The introduction of fluorine can dramatically alter a molecule's properties.[1][5] Its high electronegativity can modulate the acidity of the adjacent phenol, influence metabolic pathways by blocking sites of oxidation, and enhance binding interactions through unique electrostatic and hydrophobic contacts.[6][7][8]

This guide will explore how these features are harnessed in this compound derivatives to elicit significant biological responses.

Synthesis Strategies: Building the Core and Its Analogs

The construction of this compound derivatives typically relies on robust and versatile cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming the central carbon-carbon bond of the biphenyl system.[9][10]

A generalized synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis of this compound derivatives.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: In a nitrogen-flushed flask, dissolve the 3-fluoro-5-halophenol (1.0 eq.), the desired phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).

-

Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

-

Reaction: Heat the mixture under reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step.

Prominent Biological Activities and Mechanisms

Derivatives of the this compound scaffold have shown promise in several key therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including neurodegenerative disorders.[11] Fluorinated polyphenols have emerged as potent anti-inflammatory agents.[12]

Mechanism of Action: DYRK1A Inhibition

A key target in neuroinflammation is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[12] Overactivity of DYRK1A can promote inflammatory responses. Certain fluorinated polyphenol derivatives act as inhibitors of DYRK1A, leading to a downstream reduction in inflammation. This inhibition can suppress critical pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway.[12]

Caption: Inhibition of the DYRK1A/NF-κB inflammatory pathway by fluorinated derivatives.

Experimental Data: In a lipopolysaccharide (LPS)-induced inflammation mouse model, a fluorinated polyphenol derivative (1c) demonstrated a potent anti-inflammatory effect, significantly decreasing the accumulation of the pro-inflammatory cytokine TNFα in both plasma and the brain.[12]

| Compound | Route | Dose | Outcome |

| Fluorinated Polyphenol 1c | PO | 30 mg/kg | Significant decrease in plasma and brain TNFα[12] |

Antimicrobial Activity

The rise of antibiotic-resistant bacteria presents a severe global health crisis, necessitating the development of novel antibacterial agents.[9][10] Biphenyl derivatives, including fluorinated analogs, have shown significant promise in this area.

Mechanism and Structure-Activity Relationship (SAR)

Studies on biphenyl derivatives have revealed potent activity against both Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative (e.g., Carbapenem-resistant Acinetobacter baumannii) pathogens.[9][10]

Key SAR insights include:

-

Electron-withdrawing Groups: A strong electron-withdrawing group (like fluorine) on one of the phenyl rings is beneficial for activity.[9][10]

-

Hydroxyl Groups: The presence and position of hydroxyl groups on the other phenyl ring are critical for inhibitory action.[9][10]

Experimental Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluorinated biphenyl triols against resistant bacterial strains. Lower MIC values indicate higher potency.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference Compound (Ciprofloxacin) MIC (μg/mL) |

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | A. baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | - |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | S. aureus (MRSA) | 3.13 | >100 |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | A. baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | - |

Data synthesized from references[9][10].

Anticancer Activity

Fluorine-containing molecules are prevalent in oncology, and derivatives of related scaffolds have demonstrated significant anti-proliferative effects.[2][7][13]

Potential Mechanisms of Action

While specific data for this compound is emerging, analogs provide strong mechanistic hypotheses:

-

Proteasome Inhibition: Fluoro-substituted analogs of (-)-epigallocatechin gallate (EGCG), a polyphenol, inhibit tumor growth by inhibiting the proteasome, which leads to apoptotic cell death.[14]

-

Enzyme Inhibition: Many fluorinated compounds target key enzymes involved in cancer cell proliferation and survival.[13] For instance, some fluorophenyl derivatives of 1,3,4-thiadiazole show potent cytotoxicity against estrogen-dependent breast cancer cell lines.[15]

-

Signaling Pathway Modulation: Active compounds can disrupt oncogenic signaling pathways. For example, some derivatives up-regulate the AMPK pathway while down-regulating the crucial mTOR/p70S6K pathway, thereby inhibiting cell proliferation and migration.[7]

Experimental Data: The table below shows the half-maximal inhibitory concentration (IC₅₀) values for various fluorophenyl-containing compounds against human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

| Fluorophenyl thiadiazole (A2) | MCF-7 (Breast) | 52.35[15] |

| Fluorophenyl thiadiazole (B3) | MCF-7 (Breast) | 54.1[15] |

| Fluorine-containing proguanil (7a) | Various | Lower than parent compound[7] |

Methodologies for Biological Evaluation

A structured screening cascade is essential for evaluating the therapeutic potential of new derivatives.[16]

Caption: A typical experimental workflow for screening and developing bioactive compounds.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The existing data strongly support its potential in developing novel anti-inflammatory, antimicrobial, and anticancer drugs.

Future research should focus on:

-

Expanded SAR Studies: Synthesizing a broader library of derivatives to systematically probe the effects of substitution patterns on both the fluoro-phenol and the adjacent phenyl ring to optimize potency and selectivity.

-

Mechanism Deconvolution: For the most potent compounds, identifying the specific molecular targets using techniques like affinity purification coupled with mass spectrometry is crucial.[17]

-

In Vivo Validation: Advancing lead compounds into relevant animal models to confirm efficacy and evaluate pharmacokinetic and safety profiles.

-

Exploring New Therapeutic Areas: Given the diverse activities of polyphenols, investigating other potential applications, such as neuroprotective or antioxidant therapies, is warranted.

References

- Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. PubMed Central.

- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central.

- Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed.

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate.

- A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules. Benchchem.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central.

- Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems. RSC Publishing.

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.

- Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. PubMed Central.

- Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate.

- Immunohistochemistry (IHC): Products and Protocols for Success. R&D Systems.

- Synthesis process of 3, 5-difluorophenol. Google Patents.

- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI.

- Flavonoids as Potential Anti-Inflammatory Molecules: A Review. PubMed Central.

- Studies on the Phenylphenol Derivatives with Biological Activity Part III. Fungistatic Activity of Phenylphenol Derivatives. J-Stage.

- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. NIH.

- Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. PubMed.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR.

- Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.

- Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.

- Deoxyfluorination of Phenols. Organic Chemistry Portal.

- Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.

- Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed Central.

- Production process for 3-fluorophenol. Google Patents.

- Anti-Inflammatory Implications of the Microbial Transformation of Dietary Phenolic Compounds. ResearchGate.

- Scheme 39: Synthesis of a series of β-fluoro-Phe derivatives via.... ResearchGate.

- Distinctive antioxidant and antiinflammatory effects of flavonols. Journal of Agricultural and Food Chemistry.

- Antitumor activity of novel fluoro-substituted (-)-epigallocatechin-3-gallate analogs. PubMed.